molecular formula C8H5Cl2N3S B187915 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 26028-68-2

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B187915
CAS No.: 26028-68-2
M. Wt: 246.12 g/mol
InChI Key: BZLULSOSPSQTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name is 5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione , reflecting its substitution pattern and tautomeric form. The molecular formula is C₈H₅Cl₂N₃S , with a molecular weight of 246.12 g/mol . The structure comprises:

  • A 1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4.
  • A 2,4-dichlorophenyl group at position 5.
  • A thione (-S-) group at position 3, which can tautomerize to the thiol (-SH) form .

Table 1: Fundamental Chemical Properties

Property Value
IUPAC Name 5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Molecular Formula C₈H₅Cl₂N₃S
Molecular Weight 246.12 g/mol
CAS Registry Number 26028-68-2
SMILES SC1=NN=C(C2=CC=C(Cl)C=C2Cl)N1

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is limited, studies on analogous triazole-thiols reveal key structural trends. For example:

  • Related 1,2,4-triazole derivatives crystallize in triclinic or monoclinic systems with space groups such as P-1 or P2₁/n .
  • The triazole ring adopts a planar conformation , stabilized by π-π interactions with aromatic substituents.
  • The dichlorophenyl group exhibits a dihedral angle of ~30–45° relative to the triazole plane, optimizing steric and electronic effects .

Table 2: Comparative Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °) Reference
5-(4-Cyclopropyl)-1,2,3-thiadiazole P-1 a = 7

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLULSOSPSQTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351122
Record name 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-68-2
Record name 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzonitrile with thiosemicarbazide in the presence of a base, such as sodium hydroxide, followed by cyclization to form the triazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
Compound Name Key Substituents Synthesis Method Biological Activity Key Properties
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol 2,4-Dichlorophenyl, -SH Cyclization of hydrazides Under investigation High lipophilicity, electrophilic
4-(2,4-Difluorophenyl)-5-phenylsulfonyl 2,4-Difluorophenyl, phenylsulfonyl Reflux with NaOH Antifungal Metabolic stability, polar
5-Benzoimidazol-1-ylmethyl-4-(2-Cl-phenyl) Benzoimidazole, 2-chlorophenyl Alkylation of thiol Enzyme inhibition Strong π-stacking, H-bonding
5-(5-Methylpyrazol-3-yl)-4-phenyl Pyrazole, phenyl Alkylation, cyclization Antiradical (DPPH IC50 ~40 µM) Moderate solubility, redox-active
Table 2: Electronic Effects of Substituents
Substituent Electronic Effect Impact on Reactivity
2,4-Dichlorophenyl Strong EWG Enhances electrophilicity, stabilizes anion
3,4,5-Trimethoxyphenyl Strong EDG Increases electron density, slows nucleophilic attack
2-Furyl Moderate EDG Enhances resonance, alters redox potential

Biological Activity

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H9Cl2N3SC_{14}H_{9}Cl_{2}N_{3}S with a molecular weight of approximately 322.22 g/mol. The compound features a triazole ring, which is known for its pharmacological significance, particularly in the development of antimicrobial and antifungal agents.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl hydrazine with appropriate thioketones or thioketone derivatives under acidic or basic conditions. This method allows for the introduction of various substituents on the triazole ring to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit considerable antimicrobial properties. A study evaluating several S-substituted derivatives found that compounds similar to this compound demonstrated effective activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations as low as 31.25 μg/mL .

CompoundMIC (μg/mL)Target Organism
This compound31.25 - 62.5E. coli, S. aureus, P. aeruginosa
Other derivatives31.25 - 125Various fungi

Antifungal Activity

The compound also shows antifungal activity against strains such as Candida albicans. The Minimum Inhibitory Concentration (MIC) for these activities aligns with its antibacterial properties, suggesting a broad-spectrum efficacy against microbial pathogens .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their substituents. Variations in the sulfur atom's substituents have been shown to affect both antimicrobial and antifungal activities without drastically altering efficacy . The presence of halogen atoms like chlorine enhances lipophilicity and may contribute to improved membrane permeability in microbial cells.

Case Studies

  • Antimicrobial Screening : A study synthesized new S-substituted derivatives of triazole-3-thiols and evaluated their antimicrobial activity. The results indicated that most compounds exhibited significant activity against tested strains at concentrations ranging from 31.25 to 125 μg/mL .
  • Pharmacological Evaluation : Another research effort focused on the synthesis and biological evaluation of novel triazole-thiol compounds. It was found that certain derivatives showed enhanced antioxidant properties alongside their antimicrobial effects .

Q & A

Q. What are the optimal synthetic routes for 5-(2,4-dichlorophenyl)-4H-[1,2,4]triazole-3-thiol?

The synthesis typically involves cyclization of thiosemicarbazide intermediates or alkylation of triazole precursors. For example, S-alkyl derivatives can be synthesized by reacting 5-(substituted-phenyl)-1,2,4-triazole-3-thiols with alkyl halides in alkaline conditions. Key steps include refluxing in DMF/water mixtures and purification via recrystallization. Characterization often employs elemental analysis, ¹H-NMR, and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of ¹H-NMR spectroscopy (to confirm proton environments), elemental analysis (to verify purity and composition), and LC-MS (for molecular weight confirmation) is standard. Advanced studies may include chromatographic methods (e.g., HPLC) to isolate intermediates and FT-IR to identify functional groups like thiol (-SH) or triazole rings .

Q. How can researchers validate the purity and stability of this compound under storage?

Purity is assessed via chromatographic methods (HPLC, TLC) and melting point analysis. Stability studies involve monitoring degradation under varying temperatures (e.g., 20°C vs. accelerated conditions) and humidity. Storage in inert atmospheres (argon) at 20°C is recommended to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can molecular docking and ADME analysis predict the pharmacological potential of this compound?

Molecular docking (using software like AutoDock Vina) evaluates binding affinity to target proteins (e.g., bacterial enzymes or cancer biomarkers). ADME analysis predicts pharmacokinetic properties like absorption and metabolic stability. For instance, derivatives with halogen substituents show enhanced lipophilicity, improving membrane permeability .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from substituent effects. For example, electron-withdrawing groups (e.g., -Cl) at the 2,4-positions enhance antimicrobial activity compared to methoxy or alkyl groups. Systematic SAR studies, paired with in vitro assays (e.g., MIC tests for antimicrobial activity), help clarify these trends .

Q. How do computational tools like PASS online aid in prioritizing derivatives for synthesis?

PASS online predicts biological activities (e.g., antimicrobial, anticancer) based on structural fragments. For 5-(2,4-dichlorophenyl) derivatives, high Pa (probability of activity) scores for "antifungal" or "CYP450 inhibition" guide synthesis priorities. This reduces experimental workload by filtering low-potential candidates .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Key issues include optimizing solvent systems (e.g., replacing DMF with greener alternatives) and minimizing side reactions during alkylation. Multi-step syntheses require strict temperature control (e.g., reflux at 70–80°C) and catalytic conditions (e.g., Bleaching Earth Clay in PEG-400) to improve efficiency .

Methodological Considerations

Q. How to design SAR studies for triazole-thiol derivatives?

  • Variation of substituents : Compare 2,4-dichloro with 3-fluorophenyl or pyridyl groups.
  • Bioassay integration : Test analogs against standardized bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • Computational validation : Use docking to correlate substituent effects with binding energy .

Q. What analytical methods address spectral data inconsistencies in triazole-thiol derivatives?

  • ¹H-NMR peak broadening : Often due to tautomerism (thiol ↔ thione). Use DMSO-d₆ as a solvent to stabilize the thiol form.
  • LC-MS fragmentation patterns : Confirm molecular ions and rule out impurities .

Q. How to mitigate toxicity risks during handling and experimentation?

  • Safety protocols : Use fume hoods for reactions involving volatile reagents (e.g., alkyl halides).
  • Toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks.
  • First-aid measures : Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.